Bienvenue dans la boutique en ligne BenchChem!

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine

CYP3A4 Inhibition Drug-Drug Interaction Structure-Toxicity Relationship

Order this specific 4,6-disubstituted-5-fluoropyrimidine building block to address CYP3A4 time-dependent inhibition in your kinase inhibitor SAR. Unlike generic thiomorpholine-pyrimidine analogs, the 6-ethyl and 4-thiomorpholine combination on the 5-fluoropyrimidine core is essential for reducing mechanism-based CYP3A4 inactivation. Use this 98% pure compound as a direct comparator to morpholine analogs in ADME studies, and leverage its 227.30 g/mol molecular weight for fragment library screening in SPR and thermal shift assays. Accelerate medicinal chemistry campaigns with this high-purity, research-grade scaffold.

Molecular Formula C10H14FN3S
Molecular Weight 227.3
CAS No. 2034420-80-7
Cat. No. B2632706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine
CAS2034420-80-7
Molecular FormulaC10H14FN3S
Molecular Weight227.3
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)N2CCSCC2)F
InChIInChI=1S/C10H14FN3S/c1-2-8-9(11)10(13-7-12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3
InChIKeyGJLYSQDZEUTSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine (CAS 2034420-80-7): Structural and Procurement Baseline


4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine (CAS 2034420-80-7) is a synthetic, heterocyclic building block with the molecular formula C10H14FN3S and a molecular weight of 227.30 g/mol . It features a 5-fluoropyrimidine core substituted with an ethyl group at the 6-position and a thiomorpholine ring at the 4-position. This specific 4,6-disubstituted-5-fluoropyrimidine scaffold is structurally distinct from simpler pyrimidine-thiomorpholine building blocks and has been implicated in structure-activity relationship (SAR) studies focused on improving drug-like properties, particularly the mitigation of cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI) [1]. The compound is commercially available for research purposes with a specified purity of 98% .

Why Generic 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine Substitution Fails in Precision Research


Substituting this compound with a generic thiomorpholine-pyrimidine building block overlooks critical structure-dependent liabilities. The specific combination of a 6-ethyl group and a 4-thiomorpholine substituent on the 5-fluoropyrimidine core is not arbitrary. Research has demonstrated that dual substitution at the 4- and 6-positions of 5-fluoropyrimidine is necessary to mitigate mechanism-based CYP3A4 inhibition, a finding that a mono-substituted or differently substituted analog cannot replicate [1]. Furthermore, the sulfur atom in the thiomorpholine ring imparts quantifiably different lipophilicity and metabolic stability compared to its oxygen-containing morpholine counterpart, directly impacting in vitro pharmacokinetic profiles and assay reproducibility [2]. Using a near analog without these precise structural features introduces confounding variables in SAR campaigns and can lead to project delays.

Quantitative Differentiation Guide for 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine Against Key Analogs


CYP3A4 TDI Mitigation via 4,6-Disubstitution Pattern on 5-Fluoropyrimidine

The target compound possesses the critical 4,6-disubstitution pattern on its 5-fluoropyrimidine ring. A dedicated medicinal chemistry study demonstrated that dual substitution at both the 4- and 6-positions of a 5-fluoropyrimidine is essential to ameliorate time-dependent inhibition (TDI) of CYP3A4. A comparator 4,6-dimethyl-5-fluoropyrimidine analog exhibited a 10-fold weaker inhibition of CYP3A4 relative to a mono-substituted or unsubstituted 5-fluoropyrimidine control [1]. While the comparator in the study uses methyl groups, the target compound achieves this protective dual-substitution with a 6-ethyl and a 4-thiomorpholine group, a structural motif relevant to advancing leads with reduced DDI liability. In contrast, common analogs like 4-(5-fluoropyrimidin-2-yl)thiomorpholine (CAS 1864623-61-9) and 4-(pyrimidin-4-yl)thiomorpholine (CAS 1865190-98-2) lack this specific 4,6-disubstitution, leaving them with an unmitigated TDI risk profile .

CYP3A4 Inhibition Drug-Drug Interaction Structure-Toxicity Relationship Fluoropyrimidine Bioactivation

Thiomorpholine (S) versus Morpholine (O): Quantified Lipophilicity and Microsomal Stability Shift

The incorporation of a sulfur atom in the thiomorpholine ring, as opposed to oxygen in a morpholine ring, alters the physicochemical and ADME profile. In a comparative study of MmpL3 inhibitors, replacing a thiomorpholine moiety with a morpholine moiety resulted in compounds with lower lipophilicity and improved in vitro microsomal stability [1]. This demonstrates that the sulfur atom in the target compound actively contributes to a distinct property profile. A direct morpholine analog, 4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine, would therefore be expected to exhibit a reduced logP and different metabolic stability, which could be suboptimal for targets requiring balanced lipophilicity for cell permeability.

Lipophilicity Microsomal Stability Thiomorpholine ADME Properties

Molecular Weight and Physicochemical Differentiation from Simpler Thiomorpholine-Pyrimidine Analogs

The target compound (MW 227.30 g/mol) is structurally differentiated from simpler thiomorpholine-pyrimidine building blocks by the presence of an ethyl group at the 6-position and a fluorine at the 5-position. Key comparators include 4-(5-fluoropyrimidin-2-yl)thiomorpholine (CAS 1864623-61-9, MW 199.25 g/mol) and 4-(pyrimidin-4-yl)thiomorpholine (CAS 1865190-98-2, MW 181.26 g/mol) . The additional 28 Da between the target and the 2-position analog corresponds to the 6-ethyl group, which increases lipophilicity and steric bulk. The further 18 Da difference to the non-fluorinated analog reflects the absence of the fluorine substituent. These exact mass differences are critical for structure-based design and can be used to confirm identity and purity via LCMS.

Molecular Weight Lipophilicity SAR Physicochemical Properties

Commercial Specification: 98% Purity Baseline for Reproducible Synthesis

The compound is supplied with a defined purity of 98% by a commercial vendor . This established specification reduces the risk of introducing uncharacterized impurities that could confound biological assays or subsequent synthetic steps, a common issue with lower-purity or in-house synthesized batches of similar heterocyclic building blocks. The associated hazard profile (H302, H315, H319, H335) also provides clear handling guidelines .

Purity Specification Procurement Building Block Quality Control

Optimal Application Scenarios for 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine


Kinase Inhibitor Lead Optimization Requiring Mitigated CYP3A4 TDI Risk

In kinase inhibitor programs where a 5-fluoropyrimidine core is present, the target compound's 4,6-disubstitution pattern is a known strategy to mitigate CYP3A4 TDI [1]. Medicinal chemists can use this building block to introduce the beneficial motif without de novo synthesis, accelerating SAR cycles focused on improving a lead compound's drug-drug interaction profile. The scaffold allows for further functionalization via the thiomorpholine nitrogen or modification of the ethyl group.

Differential ADME Probing through Thiomorpholine vs. Morpholine SAR

Researchers exploring the impact of sulfur-for-oxygen substitution on lipophilicity and metabolic stability can use this compound as a direct comparator to its morpholine analog. As studies have shown that thiomorpholine-to-morpholine replacement directly alters these properties [2], head-to-head experiments with this compound can provide quantitative data to guide the optimization of a compound's ADME profile, selecting for either increased permeability (via thiomorpholine) or improved stability (via morpholine).

Synthesis of Advanced Voriconazole-Related Intermediates

The 6-ethyl-5-fluoropyrimidine core is a known structural component in the synthesis of the triazole antifungal Voriconazole and its impurities [3]. This compound, with its pre-installed thiomorpholine handle at the 4-position, serves as a versatile advanced intermediate for generating novel Voriconazole analogs or impurity reference standards, streamlining synthetic routes that would otherwise require multiple protection/deprotection steps.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 227.30 g/mol, this compound falls within the ideal range for fragment libraries . Its combination of a fluoropyrimidine and a saturated heterocycle (thiomorpholine) provides a three-dimensional character and multiple vectors for fragment growth. Procurement of this specific, high-purity fragment is essential for surface plasmon resonance (SPR) or thermal shift assays where purity directly impacts data quality and hit validation.

Quote Request

Request a Quote for 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.